molecular formula C9H12N2 B1609419 3,4-Dimethyl-benzamidine CAS No. 26130-47-2

3,4-Dimethyl-benzamidine

Cat. No. B1609419
CAS RN: 26130-47-2
M. Wt: 148.2 g/mol
InChI Key: QQSRGYGYLVLMFU-UHFFFAOYSA-N
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Description

3,4-Dimethyl-benzamidine (also known as DMB) is an organic compound composed of a benzamidine group and a dimethyl group. It is an aromatic amine with a molecular weight of 141.19 g/mol. It is a white crystalline solid with a melting point of 112-113 °C and a boiling point of 213-214 °C. DMB is a useful reagent in organic synthesis and is used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural characterization of complexes involving sterically hindered ligands demonstrate the potential of 3,4-Dimethyl-benzamidine derivatives in creating compounds with unique steric and electronic environments. These compounds exhibit exceptional thermal and aerobic stability, highlighting their utility in materials science and catalysis (Boere, Cole, & Junk, 2005).

Biological Evaluation

  • N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which include a structural motif related to 3,4-Dimethyl-benzamidine, have been synthesized and evaluated for their potential biological applications. These compounds were screened against various enzymes, demonstrating their relevance in medicinal chemistry as potential drug candidates with the ability to bind nucleotide protein targets (Saeed et al., 2015).

Polymerization Catalysts

  • Asymmetric bis(formamidinate) complexes of Group 4 metals, incorporating ligands with varying steric and electronic properties, were studied for their reactivity in the polymerization of α-olefins. The research indicated that substituents on the nitrogen atoms of the formamidinate ligands significantly influence the activity of the catalysts and the properties of the resulting polymers, showcasing the versatility of 3,4-Dimethyl-benzamidine derivatives in polymer science (Kulkarni et al., 2014).

Antitumor Activity

  • Novel derivatives containing the 3,4-Dimethyl-benzamidine structure were synthesized and evaluated for antitumor activity against cancer stem cells. Some compounds demonstrated significant in vitro anti-proliferative effects and induced cell cycle arrest, highlighting their potential in cancer therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

properties

IUPAC Name

3,4-dimethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSRGYGYLVLMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411058
Record name 3,4-Dimethylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylbenzimidamide

CAS RN

26130-47-2
Record name 3,4-Dimethylbenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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